4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions, and a piperazine ring attached to a methoxyphenyl group at the 2 position. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases . By inhibiting AChE and BChE, the compound can potentially restore the function of this pathway .
Result of Action
The result of the compound’s action is a potential increase in acetylcholine levels, leading to improved cognitive functions . In addition, the compound has shown promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction with DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a related compound, can be performed under atmospheric conditions at room temperature . . This suggests that the compound’s action, efficacy, and stability might be similarly influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between appropriate methoxy-substituted precursors. For example, 4,6-dimethoxy-2-chloropyrimidine can be prepared by reacting 4,6-dimethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
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Substitution with Piperazine: : The next step involves the nucleophilic substitution of the chlorine atom in 4,6-dimethoxy-2-chloropyrimidine with 4-(3-methoxyphenyl)piperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation reactions, potentially forming hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the pyrimidine core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies have investigated its effects on various biological pathways, including its potential neuroprotective and anti-inflammatory properties .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Lacks the methoxyphenyl group, which may alter its biological activity.
4,6-Dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but without the methoxy group on the phenyl ring, potentially affecting its binding affinity and specificity.
Uniqueness
4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both methoxy groups on the pyrimidine ring and the methoxyphenyl group on the piperazine ring. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-14-6-4-5-13(11-14)20-7-9-21(10-8-20)17-18-15(23-2)12-16(19-17)24-3/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXOSYXDDEPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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